Cas no 473923-98-7 (3-Methoxy-5-methylbenzonitrile)
3-Methoxy-5-methylbenzonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-Methoxy-5-methylbenzonitrile
- MFCD09998751
- 473923-98-7
- A827209
- SCHEMBL508444
- AKOS015889679
- TS-01925
- CS-0308482
- Z1255420193
- NLFCGYDEYLLNEN-UHFFFAOYSA-N
- EN300-122002
- 3-Methyl-5-methoxybenzonitrile
- 3-Methoxy-5-methyl-benzonitrile
- DTXSID20620628
- Benzonitrile, 3-methoxy-5-methyl-
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- MDL: MFCD09998751
- Inchi: 1S/C9H9NO/c1-7-3-8(6-10)5-9(4-7)11-2/h3-5H,1-2H3
- InChI Key: NLFCGYDEYLLNEN-UHFFFAOYSA-N
- SMILES: O(C)C1=CC(C#N)=CC(C)=C1
Computed Properties
- Exact Mass: 147.068413911g/mol
- Monoisotopic Mass: 147.068413911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 33Ų
Experimental Properties
- Density: 1.06±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 254.2±28.0 ºC (760 Torr),
- Flash Point: 106.1±17.9 ºC,
- Solubility: Very slightly soluble (0.38 g/l) (25 º C),
3-Methoxy-5-methylbenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M337025-50mg |
3-Methoxy-5-methylbenzonitrile |
473923-98-7 | 50mg |
$ 50.00 | 2022-06-02 | ||
| TRC | M337025-100mg |
3-Methoxy-5-methylbenzonitrile |
473923-98-7 | 100mg |
$ 95.00 | 2022-06-02 | ||
| TRC | M337025-500mg |
3-Methoxy-5-methylbenzonitrile |
473923-98-7 | 500mg |
$ 320.00 | 2022-06-02 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M44980-1g |
3-Methoxy-5-methylbenzonitrile |
473923-98-7 | 1g |
¥4122.0 | 2021-09-08 | ||
| Apollo Scientific | OR2637-1g |
3-Methoxy-5-methylbenzonitrile |
473923-98-7 | 95 | 1g |
£225.00 | 2025-02-19 | |
| Alichem | A015000183-1g |
3-Cyano-5-methylanisole |
473923-98-7 | 97% | 1g |
$1549.60 | 2023-09-01 | |
| Enamine | EN300-122002-0.05g |
3-methoxy-5-methylbenzonitrile |
473923-98-7 | 95% | 0.05g |
$30.0 | 2023-07-07 | |
| Enamine | EN300-122002-0.1g |
3-methoxy-5-methylbenzonitrile |
473923-98-7 | 95% | 0.1g |
$45.0 | 2023-07-07 | |
| Enamine | EN300-122002-0.25g |
3-methoxy-5-methylbenzonitrile |
473923-98-7 | 95% | 0.25g |
$64.0 | 2023-07-07 | |
| Enamine | EN300-122002-0.5g |
3-methoxy-5-methylbenzonitrile |
473923-98-7 | 95% | 0.5g |
$101.0 | 2023-07-07 |
3-Methoxy-5-methylbenzonitrile Suppliers
3-Methoxy-5-methylbenzonitrile Related Literature
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
Additional information on 3-Methoxy-5-methylbenzonitrile
3-Methoxy-5-methylbenzonitrile
3-Methoxy-5-methylbenzonitrile (CAS No: 473923-98-7) is a chemical compound with the molecular formula C10H11NO2. This compound belongs to the class of benzonitriles, which are aromatic compounds containing a nitrile group (-CN) attached to a benzene ring. The structure of 3-Methoxy-5-methylbenzonitrile features a benzene ring substituted with a methoxy group (-OCH3) at the 3-position, a methyl group (-CH3) at the 5-position, and a nitrile group at the para position relative to the methoxy group.
The synthesis of 3-Methoxy-5-methylbenzonitrile typically involves multi-step organic reactions, often starting from benzene derivatives and incorporating substituents through electrophilic substitution or other methods. Recent advancements in catalytic processes and green chemistry have enabled more efficient and environmentally friendly syntheses of such compounds. For instance, researchers have explored the use of transition metal catalysts to facilitate coupling reactions, which can be particularly useful in constructing the nitrile functionality.
The physical properties of 3-Methoxy-5-methylbenzonitrile include a melting point of approximately 60°C and a boiling point around 180°C under standard conditions. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum shows absorption bands characteristic of conjugated aromatic systems, with maxima typically observed in the range of 270–280 nm.
In terms of applications, 3-Methoxy-5-methylbenzonitrile has found utility in various fields due to its unique chemical properties. In the pharmaceutical industry, it serves as an intermediate in the synthesis of bioactive compounds, including potential drug candidates for treating diseases such as cancer and inflammation. Recent studies have highlighted its role as a building block for constructing heterocyclic frameworks, which are crucial in drug discovery.
The compound also finds applications in material science, particularly in the development of advanced polymers and coatings. Its nitrile group can participate in polymerization reactions, leading to materials with enhanced mechanical and thermal properties. Additionally, 3-Methoxy-5-methylbenzonitrile is used as an additive in formulations to improve stability and performance.
From an environmental perspective, understanding the fate and transport of 3-Methoxy-5-methylbenzonitrile in natural systems is critical for assessing its potential impact on ecosystems. Recent research has focused on biodegradation pathways and toxicity profiles, revealing that under aerobic conditions, the compound undergoes microbial degradation through oxidative mechanisms. However, further studies are needed to fully characterize its environmental behavior.
In conclusion, 3-Methoxy-5-methylbenzonitrile (CAS No: 473923-98-7) is a versatile compound with significant potential across multiple industries. Its synthesis methods continue to evolve with advancements in catalytic chemistry, while its applications span pharmaceuticals, materials science, and beyond. As research progresses, this compound is expected to play an increasingly important role in both academic and industrial settings.
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